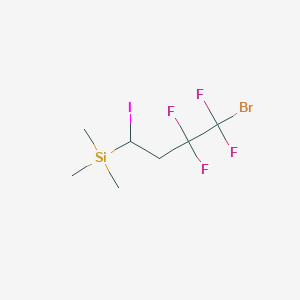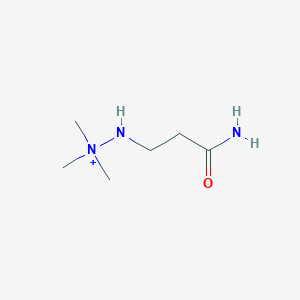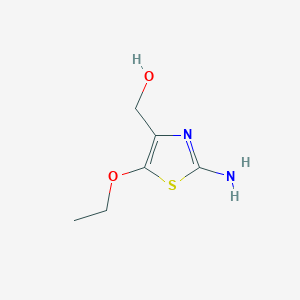![molecular formula C12H11O5- B14400365 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate CAS No. 88341-26-8](/img/structure/B14400365.png)
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate is a chemical compound with the molecular formula C₁₂H₁₁O₅ It is known for its unique structure, which includes a benzoate group linked to a 3-oxobutan-2-yl moiety through an ester bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate typically involves the esterification of phthalic anhydride with acetoin. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pH, which are crucial for optimizing the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are employed in substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-oxobutan-2-yl moiety, which can then participate in various biochemical pathways. The compound’s reactivity allows it to modify proteins and other biomolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Similar ester structure but with a methyl group instead of the 3-oxobutan-2-yl moiety.
Ethyl benzoate: Similar ester structure but with an ethyl group.
Propyl benzoate: Similar ester structure but with a propyl group.
Uniqueness
This structural feature allows for more diverse chemical transformations and interactions with biological systems .
Propriétés
Numéro CAS |
88341-26-8 |
|---|---|
Formule moléculaire |
C12H11O5- |
Poids moléculaire |
235.21 g/mol |
Nom IUPAC |
2-(3-oxobutan-2-yloxycarbonyl)benzoate |
InChI |
InChI=1S/C12H12O5/c1-7(13)8(2)17-12(16)10-6-4-3-5-9(10)11(14)15/h3-6,8H,1-2H3,(H,14,15)/p-1 |
Clé InChI |
WKOZCZAJXFRYAR-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)C)OC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)

![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)


![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)

![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)
![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)




